
Silver methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CH3AgSO3 . It is derived from methanesulfonic acid (CH3SO3H) by replacing a hydrogen ion with a silver (Ag) cation. This compound is known for its strong acidity and is widely used in various scientific and industrial applications.
Mechanism of Action
- In these reactions, silver methanesulfonate facilitates the formation of cyclic compounds and the conversion of propargyl alcohols into α,β-unsaturated ketones and esters .
Target of Action
Action Environment
- this compound is stable under various conditions due to its non-oxidizing nature and limited corrosivity. Its efficacy may be influenced by temperature, solvent choice, and the presence of other reactants. It offers advantages over strong acids like sulfuric acid, but emission restrictions related to sulfate byproducts should be considered .
Biochemical Analysis
Biochemical Properties
Silver methanesulfonate plays a significant role in biochemical reactions. It acts as a catalyst in heterocyclization reactions and CO2-mediated rearrangement of propargyl alcohols for the synthesis of α,β-unsaturated ketones and esters
Molecular Mechanism
It’s known that silver can bind to proteins and other biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver methanesulfonate can be synthesized by reacting methanesulfonic acid with silver nitrate in an aqueous solution. The reaction proceeds as follows: \[ \text{CH}_3\text{SO}_3\text{H} + \text{AgNO}_3 \rightarrow \text{CH}_3\text{AgSO}_3 + \text{HNO}_3 \] The reaction is typically carried out at room temperature and requires constant stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of methanesulfonic acid to a solution of silver nitrate, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Silver methanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing the silver ion with other metal ions or organic groups.
Major Products Formed:
Oxidation: The oxidation of this compound can produce silver sulfate (Ag2SO4) or other silver salts.
Reduction: Reduction reactions can yield silver metal (Ag) or other reduced forms of silver.
Substitution: Substitution reactions can result in the formation of various silver complexes or organic silver compounds.
Scientific Research Applications
Silver methanesulfonate is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Catalysis: It is used as a catalyst in organic synthesis reactions, such as cross-coupling reactions and polymerization processes.
Analytical Chemistry: this compound is employed in analytical techniques, such as chromatography and spectroscopy, for the detection and quantification of various compounds.
Biological Research: It is used in biological studies to investigate the effects of silver ions on cellular processes and microbial growth.
Industry: It is utilized in various industrial processes, including the production of electronic components, coatings, and adhesives.
Comparison with Similar Compounds
Silver methanesulfonate is similar to other silver salts, such as silver nitrate (AgNO3) and silver sulfate (Ag2SO4). it has unique properties that distinguish it from these compounds:
Solubility: this compound is highly soluble in water and organic solvents, making it more versatile in various applications.
Reactivity: It exhibits higher reactivity compared to other silver salts, allowing for more efficient catalytic and analytical applications.
Biological Activity: this compound has distinct biological activities, particularly in antimicrobial applications, due to the release of silver ions.
Is there anything specific you would like to know more about?
Properties
CAS No. |
2386-52-9 |
|---|---|
Molecular Formula |
CH4AgO3S |
Molecular Weight |
203.98 g/mol |
IUPAC Name |
methanesulfonic acid;silver |
InChI |
InChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4); |
InChI Key |
GTBQRHOYAUGRPV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].[Ag+] |
Canonical SMILES |
CS(=O)(=O)O.[Ag] |
Key on ui other cas no. |
2386-52-9 |
Pictograms |
Corrosive; Irritant |
Related CAS |
75-75-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Silver Methanesulfonate?
A1: this compound serves as a versatile compound in various scientific domains. It acts as a precursor for synthesizing other silver compounds, a useful mass standard in mass spectrometry, and a component in electroplating solutions for electronics manufacturing.
- Precursor in Material Science: this compound serves as a starting material for preparing Silver Nanoparticles (AgNPs), particularly within a non-aqueous environment [, ]. This is particularly useful for modifying materials like Ultra-High Molecular Weight Polyethylene (UHMWPE) to impart antibacterial properties [].
- Mass Spectrometry Standard: In field desorption mass spectrometry, this compound, alone or mixed with Silver Trifluoromethanesulfonate, acts as a reliable mass standard for calibrating instruments and verifying data accuracy [, ].
- Electroplating Solutions: this compound is a crucial component in tin-based electroplating solutions used to create solder bumps in flip chip packages, which are essential in microelectronics [].
Q2: How does this compound contribute to the synthesis of Silver Nanoparticles?
A2: this compound acts as a soluble silver source that can be easily reduced to form Silver Nanoparticles. Researchers have explored different methods using this compound for this purpose:
- Polyol Synthesis: Utilizing a polyol like ethylene glycol as both a solvent and a reducing agent [].
- In-situ Reduction: Directly reducing this compound within a polymer matrix like UHMWPE to create a composite material with dispersed Silver Nanoparticles [].
Q3: How does the structure of this compound relate to its applications?
A3: this compound (AgSO3CH3) comprises a silver cation (Ag+) ionically bonded to a methanesulfonate anion (SO3CH3−). This structure dictates its properties and applications:
Q4: What is the antibacterial mechanism of Silver Nanoparticles generated from this compound?
A4: While the exact mechanism is multifaceted and still under investigation, studies using this compound-derived Silver Nanoparticles embedded in UHMWPE demonstrate effectiveness against E. Coli and S. Aureus []. Generally, Silver Nanoparticles are thought to exert their antibacterial effect through:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


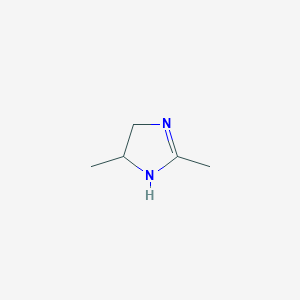

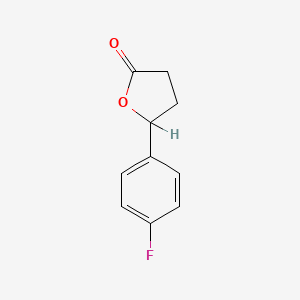
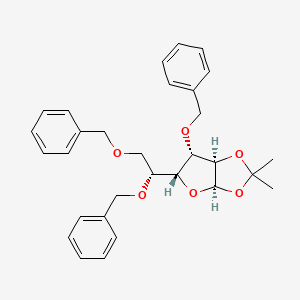


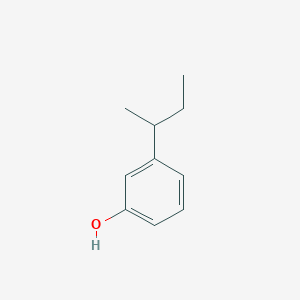
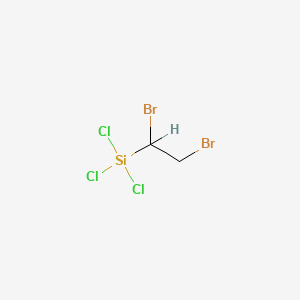
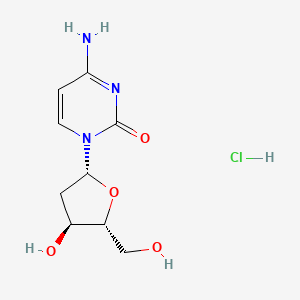
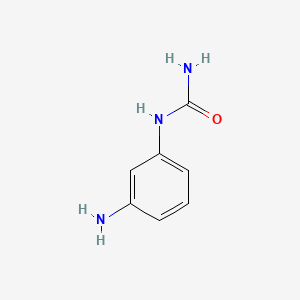
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)
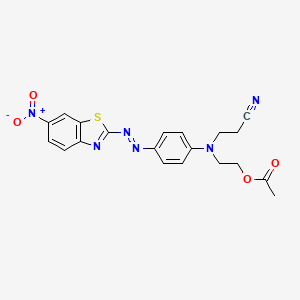
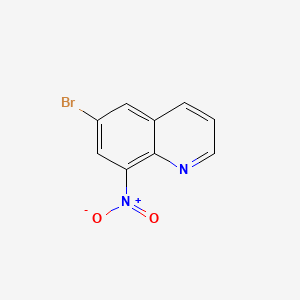
![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)
